Rhodanine, 3,3'-hexamethylenedi-

Vue d'ensemble

Description

Rhodanine, 3,3’-hexamethylenedi-, is a versatile chemical compound with a unique structure that includes a thiazolidine core. This compound is part of the rhodanine family, which is known for its diverse biological activities and applications in various fields such as drug discovery, material science, and catalysis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Rhodanine, 3,3’-hexamethylenedi-, can be synthesized through several methods. One common approach involves the reaction of ammonium thiocyanate with chloroacetic acid in water, leading to the formation of the rhodanine core . Another method includes the reaction of carbon disulfide, ammonia, and chloroacetic acid, which proceeds via an intermediate dithiocarbamate .

Industrial Production Methods

Industrial production of rhodanine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods for Rhodanine, 3,3’-hexamethylenedi- are not widely documented, but they likely follow similar principles to those used in laboratory synthesis, with adjustments for scale and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

Rhodanine, 3,3’-hexamethylenedi-, undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the thioxo group in the rhodanine core.

Substitution: Substitution reactions often involve the replacement of hydrogen atoms with other functional groups, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in reactions with Rhodanine, 3,3’-hexamethylenedi- include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and product.

Major Products Formed

The major products formed from reactions involving Rhodanine, 3,3’-hexamethylenedi- include various substituted rhodanine derivatives, which can exhibit different biological and chemical properties .

Applications De Recherche Scientifique

Medicinal Chemistry

Antidiabetic Agents

Rhodanine derivatives are primarily known for their role in developing antidiabetic medications. One notable derivative is Rhodanine-3-acetic acid , which serves as a precursor for Epalrestat , a drug used to treat diabetic neuropathy. The synthesis of Epalrestat involves the reaction of glycine with carbon disulfide and sodium chloroacetate to yield Rhodanine-3-acetic acid, which is then cyclized to form the active compound .

Antimicrobial Properties

Research indicates that rhodanine derivatives possess significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. For instance, modifications to the rhodanine structure have been explored to enhance their efficacy against resistant bacterial strains .

Anticancer Activity

Rhodanine compounds have also been investigated for their anticancer properties. Some studies suggest that certain rhodanine derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation and survival .

Materials Science

Corrosion Inhibitors

Rhodanine derivatives are being explored as corrosion inhibitors in metal protection applications. For example, Rhodanine-3-acetic acid has shown promise in protecting carbon steel from corrosion in saline environments. Its effectiveness is attributed to its ability to form protective films on metal surfaces .

Polymer Chemistry

In materials science, rhodanine derivatives are utilized in synthesizing polymers with unique properties. These polymers can exhibit enhanced thermal stability and mechanical strength, making them suitable for various industrial applications, including coatings and adhesives .

Analytical Chemistry

Fluorescent Probes

Rhodanine compounds serve as fluorescent probes in analytical chemistry due to their ability to interact with specific analytes. For example, modifications of rhodanine can lead to changes in fluorescence properties when binding with metal ions or biological molecules. This characteristic is leveraged for detecting and quantifying substances in complex mixtures .

Sensing Applications

The electrochemical properties of rhodanine derivatives allow their use in sensors for detecting environmental pollutants or biological markers. Their ability to undergo redox reactions makes them suitable for developing sensitive detection methods for various analytes .

Summary Table of Applications

| Application Area | Specific Use Cases | Notable Compounds |

|---|---|---|

| Medicinal Chemistry | Antidiabetic agents (Epalrestat), Antimicrobial agents | Rhodanine-3-acetic acid |

| Materials Science | Corrosion inhibitors, Polymer synthesis | Rhodanine derivatives |

| Analytical Chemistry | Fluorescent probes, Sensing applications | Modified rhodanines |

Case Studies

- Epalrestat Development : A comprehensive study on the synthesis and efficacy of Epalrestat demonstrated its effectiveness in alleviating symptoms of diabetic neuropathy, showcasing the medicinal potential of rhodanine derivatives .

- Corrosion Inhibition Research : Experiments conducted on carbon steel showed that Rhodanine-3-acetic acid significantly reduced corrosion rates in saline solutions, highlighting its practical application in industrial settings .

- Fluorescent Sensing Studies : The development of fluorescent sensors using modified rhodanines has been documented, providing insights into their application for detecting heavy metals in environmental samples .

Mécanisme D'action

The mechanism of action of Rhodanine, 3,3’-hexamethylenedi-, involves its interaction with specific molecular targets. For example, some rhodanine derivatives inhibit carbonic anhydrase enzymes, which play a role in various physiological processes . The compound’s structure allows it to interact with these enzymes, leading to inhibition and subsequent biological effects.

Comparaison Avec Des Composés Similaires

Rhodanine, 3,3’-hexamethylenedi-, can be compared with other similar compounds, such as:

Rhodanine-3-acetic acid: Known for its use in treating diabetic complications.

Rhodanine-3-propionic acid: Another derivative with potential therapeutic applications.

The uniqueness of Rhodanine, 3,3’-hexamethylenedi-, lies in its specific structure and the resulting biological activities, which can differ significantly from other rhodanine derivatives.

Activité Biologique

Rhodanine, specifically the derivative 3,3'-hexamethylenedi-, is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting its anticancer, antimicrobial, and other therapeutic potentials based on recent research findings.

Overview of Rhodanine Derivatives

Rhodanines are a class of compounds known for their broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. The structural diversity within rhodanine derivatives allows for varied interactions with biological targets, which is crucial for their effectiveness in therapeutic applications.

Anticancer Activity

Recent studies have demonstrated that rhodanine derivatives exhibit promising anticancer properties. For instance, various N-substituted rhodanines have been evaluated for their antiproliferative effects against different cancer cell lines:

| Compound | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| 2 | K562 (leukemia) | 14.60 | |

| 3 | HeLa (cervical) | 200 | |

| 6 | A549 (lung) | 43.6 | |

| 19 | MCF-7 (breast) | 10 |

These studies indicate that modifications to the rhodanine structure can enhance its potency against specific cancer types. For example, compounds with smaller substituents at the N-3 position generally show increased activity due to reduced steric hindrance.

The anticancer activity of rhodanine derivatives is often linked to their ability to inhibit key molecular targets involved in tumor growth. For instance:

- EGFR Inhibition : Some rhodanine derivatives have been shown to interact with the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. The binding affinity and structural orientation of these compounds facilitate nucleophilic attacks on amino acid residues within the EGFR active site .

- Cytotoxicity : The cytotoxic effects observed in various studies suggest that rhodanines can induce apoptosis in cancer cells while sparing normal cells, indicating potential selectivity .

Antimicrobial Activity

Beyond anticancer properties, rhodanine derivatives also exhibit significant antimicrobial activity. Research has shown that they can inhibit bacterial enzymes such as penicillin-binding proteins and serine β-lactamases:

| Activity Type | Target Enzyme | Reference |

|---|---|---|

| Antimicrobial | Penicillin-binding proteins | |

| Inhibition of MBLs | Metallo β-lactamases |

The mechanism often involves chelation of metal ions essential for enzyme activity, thereby disrupting bacterial function.

Case Studies

Several case studies illustrate the biological efficacy of rhodanine derivatives:

- Study on Epalrestat : This specific rhodanine derivative is used clinically as an aldose reductase inhibitor for diabetes management. Its mechanism involves reducing sorbitol accumulation in diabetic tissues .

- Cinnamylidene Derivatives : A series of cinnamylidene derivatives were tested against free-living nematodes, showing one compound with an LC50 value significantly lower than that of the reference drug albendazole, indicating potent anthelmintic activity .

Propriétés

IUPAC Name |

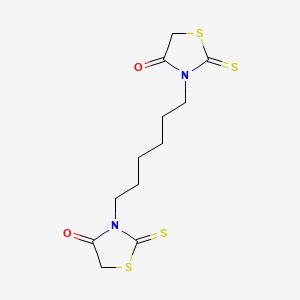

3-[6-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)hexyl]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2S4/c15-9-7-19-11(17)13(9)5-3-1-2-4-6-14-10(16)8-20-12(14)18/h1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDPTXUTYVKLBKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)S1)CCCCCCN2C(=O)CSC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40175822 | |

| Record name | Rhodanine, 3,3'-hexamethylenedi- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21494-66-6 | |

| Record name | Rhodanine, 3,3'-hexamethylenedi- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021494666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhodanine, 3,3'-hexamethylenedi- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.